![molecular formula C12H15BrN2OS B1457352 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1351620-65-9](/img/structure/B1457352.png)
3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as benzo[d]thiazol derivatives, has been reported in the literature . A typical synthesis might involve the reaction of benzo[d]thiazol-2-ol with an alkyl bromide or substituted brominated benzyl compound in the presence of anhydrous K2CO3 and DMF .Scientific Research Applications
Synthesis and Chemical Reactions
3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide is involved in various chemical reactions and synthesis processes. For instance, it is produced through nucleophilic substitution reactions involving bromobenzo compounds and a series of nucleophiles, resulting in derivatives with potential applications in various fields, including pharmaceuticals and material sciences (Mataka et al., 1992). Additionally, the compound is part of regioselective synthesis processes that yield novel derivatives with antibacterial properties, indicating its potential use in developing new antimicrobial agents (Abbasi Shiran et al., 2013).
Catalysis and Material Science
In the field of material science and catalysis, 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide derivatives are used to create stable crystalline ligands for metal complexes. These complexes are tested for catalytic applications, for instance, in Suzuki type C−C cross-coupling reactions, indicating the compound’s role in facilitating chemical transformations and possibly enhancing industrial chemical processes (Dastgir et al., 2006).
Synthesis of Heterocyclic Compounds
The compound is also involved in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For example, it is used in the synthesis of thiazolidines and oxazolidines, compounds known for their diverse biological activities and potential therapeutic applications (Badr et al., 1981). This showcases the compound's role in advancing pharmaceutical research and development.
Antibacterial and Analgesic Research
3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide and its derivatives are researched for their potential antibacterial and analgesic properties. Studies have synthesized novel derivatives and evaluated their antibacterial activities against various bacterial strains, suggesting its importance in the search for new antimicrobial agents (Abbasi Shiran et al., 2013). Moreover, some derivatives have been investigated for their analgesic properties, providing insights into the compound's potential for pain management (Demchenko et al., 2018).
Mechanism of Action
Target of Action
, antidepressant, and anticonvulsant effects.
Mode of Action
Benzo[d]thiazol derivatives have been shown to interact with various biological targets, potentially leading to their observed effects .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many benzo[d]thiazol derivatives have been shown to interact with various biochemical pathways, leading to a range of biological effects .
Result of Action
Benzo[d]thiazol derivatives have been associated with a range of biological effects, including antibacterial , antidepressant, and anticonvulsant activities .
properties
IUPAC Name |
4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.BrH/c1-3-8-14-11-9(15-4-2)6-5-7-10(11)16-12(14)13;/h3,5-7,13H,1,4,8H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFMLWJEINNVNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N)N2CC=C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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